molecular formula C15H20O4 B14350361 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol CAS No. 91999-04-1

2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol

Cat. No.: B14350361
CAS No.: 91999-04-1
M. Wt: 264.32 g/mol
InChI Key: RWRIZBKEJINTMY-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[45]decan-7-ol is an organic compound characterized by a spirocyclic structure This compound features a unique arrangement where two rings are connected through a single common atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol typically involves the reaction of appropriate diols with cyclic ketones under acidic conditions to form the spirocyclic structure. One common method includes the use of a diol and a cyclic ketone in the presence of an acid catalyst, leading to the formation of the spiro compound through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets. The hydroxyl and phenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure provides stability and specificity in its interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decan-7-ol: Lacks the hydroxymethyl and phenyl groups, resulting in different chemical properties.

    2-Hydroxymethyl-1,4-dioxaspiro[4.5]decane: Similar structure but without the phenyl group.

    7-Phenyl-1,4-dioxaspiro[4.5]decan-7-ol: Similar structure but without the hydroxymethyl group.

Uniqueness

2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4

Properties

91999-04-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

3-(hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol

InChI

InChI=1S/C15H20O4/c16-9-13-10-18-15(19-13)8-4-7-14(17,11-15)12-5-2-1-3-6-12/h1-3,5-6,13,16-17H,4,7-11H2

InChI Key

RWRIZBKEJINTMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)OCC(O2)CO)(C3=CC=CC=C3)O

Origin of Product

United States

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